molecular formula C14H14N2O3S B2435209 N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide CAS No. 864974-78-7

N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide

Cat. No.: B2435209
CAS No.: 864974-78-7
M. Wt: 290.34
InChI Key: VYIQPZWDEULVOA-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

Interaction with Polyamides and Resins

Research has demonstrated the interaction between polyamides and phenolic resins, where molecular modeling and experimental investigations, including Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), revealed strong hydrogen bonding between the carbonyl group of N-methylacetamide and the hydroxyl group of phenol. This interaction leads to decreased water absorption of polyamides upon blending with phenolic resins, indicating potential applications in the development of materials with enhanced moisture resistance (Hartikainen et al., 2004).

Optical Properties for Invisible Ink Dyes

A study on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines revealed moderate to high fluorescence quantum yields, which could be used in developing invisible ink dyes. The structure-optical properties relationships established offer insight into the potential application of these compounds in security and authentication technologies (Bogza et al., 2018).

Metal Ion Extraction with Hydrophilic Resin

The application of a thiol hydrophilic resin for the concentration of metal ions from aqueous solutions has been investigated, showing high affinity toward heavy metals and rapid fixation kinetics due to the hydrophilic matrix. This suggests the potential use of such resins in water purification and the recovery of valuable metals from environmental samples (Deratani & Sébille, 1981).

Antimicrobial Evaluation and Docking Studies

Compounds derived from thiophene-2-carboxamides, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These compounds have shown promising results, indicating their potential as antimicrobial agents (Talupur et al., 2021).

Cytotoxic Activities Against Cancer Cell Lines

The synthesis of new thiophene-based compounds and their evaluation for cytotoxic activities against human cancer cell lines have shown promising results. This highlights the potential of thiophene derivatives in the development of new anticancer therapies (Mehdhar et al., 2022).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-15-13(18)11-7-8-20-14(11)16-12(17)9-19-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIQPZWDEULVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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